molecular formula C21H14ClF2N3O3S B14117594 N-(3-chloro-4-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14117594
M. Wt: 461.9 g/mol
InChI Key: TZALSFZRIDIPSW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine-2,4-dione core. Key structural elements include:

  • A 3-chloro-4-fluorophenyl group linked via an acetamide bridge.
  • A 4-fluorobenzyl substituent at the 3-position of the thienopyrimidine scaffold.
  • The dioxo (2,4-dione) moiety, which imparts hydrogen-bonding capabilities and influences electronic properties.

Properties

Molecular Formula

C21H14ClF2N3O3S

Molecular Weight

461.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H14ClF2N3O3S/c22-15-9-14(5-6-16(15)24)25-18(28)11-26-17-7-8-31-19(17)20(29)27(21(26)30)10-12-1-3-13(23)4-2-12/h1-9H,10-11H2,(H,25,28)

InChI Key

TZALSFZRIDIPSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the 4-fluorobenzyl group and the 3-chloro-4-fluorophenyl group. Common reagents and conditions include:

    Thienopyrimidine Core Formation: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of 4-Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Introduction of 3-Chloro-4-Fluorophenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups to form alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as anticancer or antiviral agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[3,2-d]pyrimidine Derivatives

(a) N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS 618427-71-7)
  • Molecular Formula : C₁₈H₁₇ClFN₃O₂S₂
  • Key Differences: Core: Thieno[2,3-d]pyrimidin-4-one vs. thieno[3,2-d]pyrimidine-2,4-dione. Substituents: Ethyl and 5,6-dimethyl groups at the 3-position vs. 4-fluorobenzyl. Linkage: Thioether (S) bridge vs. carbonyl (O) in the target compound.
(b) N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS 1040649-35-1)
  • Molecular Formula : C₂₂H₁₇ClFN₃O₂S₂
  • Key Differences :
    • Substituents : 3-methyl and 7-(p-tolyl) groups vs. 3-(4-fluorobenzyl).
    • Positional Isomerism : Chloro and fluoro substituents on the phenyl ring (2-chloro-4-fluoro vs. 3-chloro-4-fluoro).
  • Implications : The p-tolyl group enhances lipophilicity, which may improve membrane permeability but reduce solubility .
Table 1: Structural and Physicochemical Comparison
Compound Core Structure Substituents (Position) Molecular Weight LogP* (Predicted)
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-(4-Fluorobenzyl) ~434.8 3.2
CAS 618427-71-7 Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl 425.9 3.8
CAS 1040649-35-1 Thieno[3,2-d]pyrimidin-4-one 3-Methyl, 7-(p-tolyl) 474.0 4.5

*LogP values estimated using fragment-based methods.

Pyrido[4,3-d]pyrimidine and Quinazoline Derivatives

(a) (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acrylamide
  • Key Features :
    • Quinazoline core with a 7-methoxy group.
    • Acrylamide linker with a fluorinated pyrimidine dione.
  • Implications: The quinazoline scaffold is a known EGFR inhibitor template. The acrylamide group may enable covalent binding to kinase domains .
(b) MEK Inhibitor (N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide)
  • Key Features :
    • Pyrido[4,3-d]pyrimidine trioxo core.
    • Cyclopropyl and iodophenyl groups for steric and electronic modulation.
  • Implications : This compound demonstrates the importance of halogenation (iodine) for target affinity and metabolic stability .

Acetamide Derivatives with Varied Aromatic Substitutions

2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide
  • Key Features :
    • Simpler acetamide structure without a fused heterocycle.
    • Dihedral angle of 65.2° between aromatic rings, influencing crystal packing and solubility .
  • Implications : Structural simplicity may limit kinase selectivity but improve synthetic accessibility.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound belonging to the thienopyrimidine class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C21H14ClF2N3O3S
  • Molecular Weight: 461.9 g/mol
  • IUPAC Name: N-(3-chloro-4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
PropertyValue
Molecular FormulaC21H14ClF2N3O3S
Molecular Weight461.9 g/mol
IUPAC NameN-(3-chloro-4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in disease pathways.

Enzyme Inhibition

Recent studies have suggested that the compound may act as an inhibitor of tyrosinase (EC 1.14.18.1), which is involved in melanin production. The presence of the 3-chloro-4-fluorophenyl moiety enhances its inhibitory activity against this enzyme, indicating potential applications in treating hyperpigmentation disorders and certain cancers .

Cytotoxic Effects

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown significant cytotoxicity in myeloma and leukemia cell lines when treated with related thienopyrimidine derivatives .

Case Studies

  • Anti-Cancer Activity : A study conducted on multicellular spheroids demonstrated that thienopyrimidine derivatives exhibited potent anti-cancer activity through the induction of apoptosis in cancer cells. The compound's structural features were critical for enhancing its efficacy against tumor cells .
  • Tyrosinase Inhibition : Molecular docking studies revealed that the incorporation of the 3-chloro-4-fluorophenyl fragment into new chemotypes resulted in enhanced binding affinity to the catalytic site of tyrosinase. This suggests a promising avenue for developing skin-lightening agents or treatments for melanoma .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application. Preliminary studies suggest that the compound has favorable absorption characteristics and a manageable safety profile; however, further toxicological assessments are necessary.

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